6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butylpiperidin-4-ylcarbamate with 2-fluorobenzoic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Research:
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
6-tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c1-20(2,3)17-8-9-18(25)24(22-17)14-10-12-23(13-11-14)19(26)15-6-4-5-7-16(15)21/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORFENVITKRWTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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